2-tert-Butil-benzofurano-5-carboxilato de metilo

Descripción general

Descripción

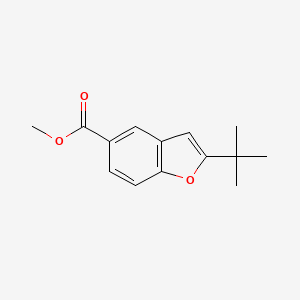

2-tert-Butyl-benzofuran-5-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C14H16O3 and its molecular weight is 232.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-tert-Butyl-benzofuran-5-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-tert-Butyl-benzofuran-5-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Productos Naturales

Los derivados de benzofurano son significativos en la síntesis de productos naturales debido a su presencia en varios compuestos biológicamente activos. El compuesto en cuestión puede servir como precursor en la síntesis de productos naturales complejos, que a menudo contienen anillos de benzofurano como unidad estructural central . Estos productos naturales son la fuente principal de algunos medicamentos y candidatos a fármacos clínicos, destacando la importancia de los derivados de benzofurano en la química medicinal.

Actividad Antitumoral

La investigación ha indicado que los compuestos de benzofurano exhiben fuertes propiedades antitumorales. Los análogos estructurales de 2-tert-Butil-benzofurano-5-carboxilato de metilo podrían sintetizarse y probarse para su eficacia en la inhibición del crecimiento de células cancerosas. Esta aplicación es particularmente prometedora dada la búsqueda continua de nuevos agentes anticancerígenos .

Aplicaciones Antibacterianas

Se ha demostrado que los derivados de benzofurano poseen actividades antibacterianas. Como tal, 2-TERT-BUTIL-1-BENZOFURANO-5-CARBOXILATO DE METILO podría utilizarse en el desarrollo de nuevos agentes antibacterianos, que son necesarios para combatir las bacterias resistentes a los antibióticos .

Agentes Antioxidantes

La respuesta al estrés oxidativo en las células puede ser mitigada por compuestos con propiedades antioxidantes. Los derivados de benzofurano, incluido el compuesto en cuestión, pueden explorarse por su uso potencial como agentes antioxidantes en diversas aplicaciones terapéuticas .

Terapéutica Antiviral

Dada la actividad biológica de los compuestos de benzofurano, existe el potencial para que This compound se utilice en el desarrollo de fármacos antivirales. Por ejemplo, los derivados de benzofurano han mostrado actividad contra el virus de la hepatitis C, lo que sugiere una posible aplicación en el tratamiento de tales enfermedades .

Síntesis Química y Catálisis

En el campo de la síntesis química, los derivados de benzofurano pueden utilizarse como intermediarios en diversas reacciones, incluida la reacción de acoplamiento de Suzuki-Miyaura, que es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada . El compuesto podría estar involucrado en la preparación de reactivos organoboro o como componente en el desarrollo de nuevos procesos catalíticos.

Mecanismo De Acción

Target of Action

It’s worth noting that benzofuran derivatives have been found to have significant cell growth inhibitory effects on various types of cancer cells .

Mode of Action

Benzofuran derivatives are known to participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that benzofuran derivatives are known to participate in suzuki–miyaura cross-coupling reactions , which could potentially affect various biochemical pathways.

Propiedades

IUPAC Name |

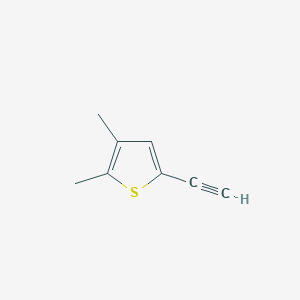

methyl 2-tert-butyl-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-14(2,3)12-8-10-7-9(13(15)16-4)5-6-11(10)17-12/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAACDNRVIKMZPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(O1)C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442129.png)

![4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442137.png)